N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide
Description
N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring.
Properties
IUPAC Name |
N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-15-8-14(18-12(2)21)9-17-16(15)20(19-11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVYLSIMWRBKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reaction efficiency .
Industrial Production Methods
Industrial production methods for N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide involves its interaction with specific molecular targets, such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant CDK2 inhibitory activity and cytotoxic effects against various cancer cell lines.
The uniqueness of N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide lies in its specific substitution pattern and its potent activity against TRKs, making it a valuable candidate for further research and development in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
